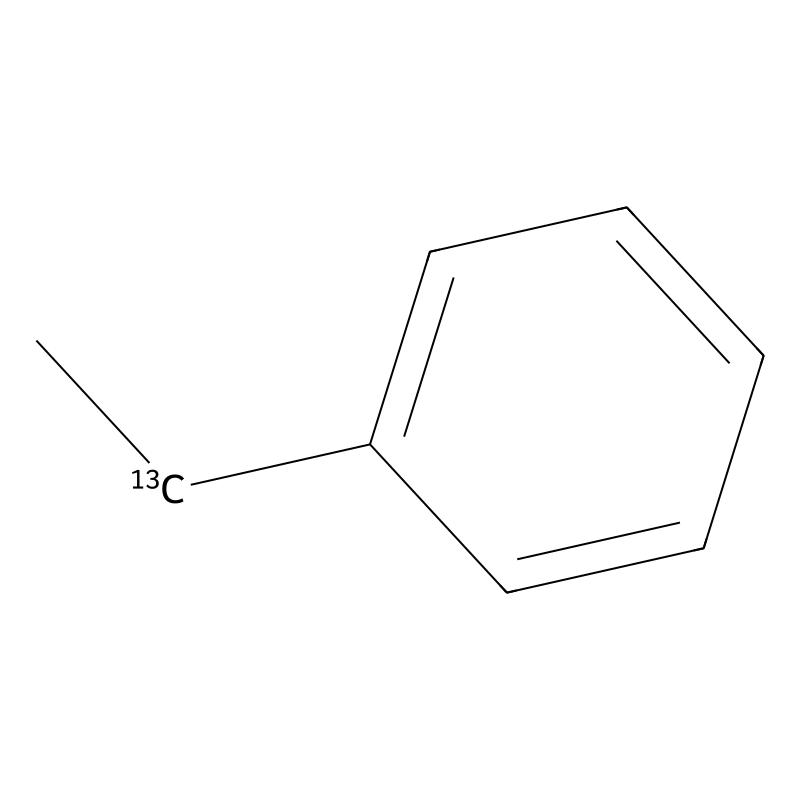

Ethyl-1-13C-benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Reaction Mechanisms

[1] Application of ¹³C labeling in reaction mechanisms can be found in various organic chemistry textbooks.[2] NMR spectroscopy techniques for ¹³C detection

Investigating Catalysis

[3] The use of ¹³C-labeled molecules in catalyst research is described in various scientific articles. You can find examples through a scholar search engine like .

Ethyl-1-13C-benzene is a labeled compound where the ethyl group is attached to the benzene ring, and the carbon atom in the ethyl group is isotopically enriched with carbon-13. Its molecular formula is with a molecular weight of approximately 107.16 g/mol. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and

Ethyl-1-13C-benzene is a flammable liquid. It's important to follow standard safety protocols for handling organic solvents when working with this compound. These include:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Avoiding contact with skin and eyes.

- Working in a well-ventilated area.

- Electrophilic Aromatic Substitution: Ethyl-1-13C-benzene can undergo electrophilic substitution reactions, where electrophiles react with the aromatic ring. For instance, in the presence of a catalyst like aluminum chloride, it can react with halogens or nitro groups.

- Friedel-Crafts Alkylation: This reaction involves the addition of an alkyl group to the aromatic ring using a Friedel-Crafts catalyst. Ethylene can react with benzene under specific conditions to form ethylbenzene and generate ethyl-1-13C-benzene when using carbon-13 labeled ethylene .

Ethyl-1-13C-benzene can be synthesized through several methods:

- Ethylation of Benzene: The most common method involves reacting benzene with ethylene in the presence of a Friedel-Crafts catalyst like aluminum chloride at elevated temperatures. Using carbon-13 labeled ethylene will yield ethyl-1-13C-benzene .

- Boron Trifluoride Catalysis: Another method includes using boron trifluoride as a catalyst for the ethylation process, which can produce both ethyl-1-13C-benzene and ethyl-2-13C-benzene in equal amounts .

Ethyl-1-13C-benzene is widely used in various fields:

- Metabolic Studies: Its isotopic labeling makes it invaluable for tracing metabolic pathways in biochemical research.

- NMR Spectroscopy: The presence of carbon-13 allows for enhanced nuclear magnetic resonance studies, aiding in structural elucidation and dynamics of organic compounds.

- Environmental Monitoring: It can be used as a tracer in environmental studies to understand the behavior of hydrocarbons in different ecosystems.

Interaction studies involving ethyl-1-13C-benzene focus on its reactivity with various electrophiles and nucleophiles. Research indicates that it behaves similarly to non-labeled compounds, allowing scientists to investigate reaction mechanisms and kinetics effectively. The isotopic label helps trace specific pathways and interactions within complex mixtures.

Several compounds share structural similarities with ethyl-1-13C-benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylbenzene | C8H10 | Commonly used as an industrial solvent; potential health risks noted. |

| Propylbenzene | C9H12 | Has a propyl group instead of an ethyl group; used as a precursor for other chemicals. |

| Butylbenzene | C10H14 | Contains a butyl group; used in organic synthesis and polymer production. |

| Toluene | C7H8 | A methyl-substituted derivative of benzene; widely used as an industrial solvent. |

Uniqueness: Ethyl-1-13C-benzene's uniqueness lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not available from its non-labeled counterparts.

Direct Isotopic Incorporation Strategies

Direct isotopic incorporation represents the most straightforward approach for introducing carbon-13 into aromatic systems. This methodology relies on the utilization of carbon-13 enriched starting materials or precursors that are directly incorporated into the target aromatic structure during the synthetic process [1] [2].

The fundamental principle of direct isotopic incorporation involves the strategic selection of carbon-13 enriched building blocks that can be seamlessly integrated into the synthetic pathway without requiring extensive modifications to established reaction protocols. For ethyl-1-¹³C-benzene synthesis, this approach typically employs carbon-13 labeled ethylating agents or carbon-13 enriched benzene derivatives as starting materials [3] [4].

Recent developments in direct isotopic incorporation have demonstrated the efficacy of using carbon-13 labeled glucose as a universal precursor for aromatic labeling. The metabolic conversion of carbon-13 labeled glucose through established biochemical pathways provides access to various carbon-13 enriched aromatic precursors with isotopic enrichment levels ranging from 95 to 99 percent [2] [3].

The methodology is particularly advantageous when applied to the synthesis of uniformly labeled polycyclic aromatic hydrocarbons, where carbon-13 incorporation can be achieved at multiple positions simultaneously. The use of carbon-13 enriched acetate or other small molecular precursors enables the construction of complex aromatic frameworks with predictable isotopic labeling patterns [1].

Direct isotopic incorporation strategies have proven especially valuable in metabolic studies where the tracking of carbon atoms through biological pathways requires high isotopic purity. The technique offers excellent control over isotopic enrichment and positioning, making it suitable for applications requiring precise isotopic signatures [2].

Catalytic Ethylation of ¹³C-Enriched Benzene Derivatives

Catalytic ethylation of carbon-13 enriched benzene derivatives represents a sophisticated approach to ethyl-1-¹³C-benzene synthesis that combines the advantages of heterogeneous catalysis with isotopic labeling strategies. This methodology exploits the well-established Friedel-Crafts alkylation reactions using specialized catalyst systems designed to optimize both yield and isotopic retention [5] [6].

The process typically employs zeolite-based catalysts, particularly USY (Ultra-Stable Y) zeolites, which have demonstrated exceptional performance in benzene ethylation reactions. These catalysts operate effectively at temperatures ranging from 300 to 400 degrees Celsius and provide ethylbenzene selectivities of 75 to 85 percent [5]. The microporous structure of zeolite catalysts offers shape-selective properties that minimize unwanted side reactions and enhance the formation of the desired ethyl-substituted product.

Advanced catalytic systems have been developed using three-bed series connection methods that achieve remarkable selectivity improvements. The first bed incorporates zinc aluminum oxide combined with SAPO-34 molecular sieves, which converts synthesis gas to methanol and dimethyl ether, subsequently transforming these intermediates to low-carbon olefins. The second bed continues the conversion of unreacted methanol and dimethyl ether, while the third bed employs ZSM-5 zeolite to catalyze the selective alkylation of benzene with ethylene, achieving ethylbenzene selectivities as high as 87 percent [7] [8].

The relationship between catalyst acidity and product selectivity follows a volcanic curve pattern, where optimal Brønsted acid site density of approximately 0.7 millimoles per gram provides maximum ethylbenzene selectivity while minimizing the formation of xylene byproducts to only 0.3 percent [7]. This precise control over catalyst properties is crucial for maintaining high isotopic purity during the ethylation process.

Transition metal catalysts, particularly nickel-based systems, have shown promise for isotope exchange reactions that enable post-synthetic modification of aromatic compounds. These catalysts facilitate reversible carbon-sulfur bond activation strategies that can be adapted for multiple isotope labeling applications, including carbon-13 incorporation [9].

Comparative Analysis of Synthetic Routes from Search Result Patents

The patent literature reveals several distinct approaches to ethylbenzene synthesis that can be adapted for carbon-13 labeled compound preparation. Patent US4169111A describes a comprehensive process for ethylbenzene manufacture through benzene alkylation with ethylene using crystalline zeolite catalysts [10]. This process produces both ethylbenzene and polyethylbenzenes, with the latter being recycled through transalkylation reactions to maximize ethylbenzene yield.

The industrial implementation described in Patent EP2253607A1 presents a method for converting ethylbenzene within carbon-8 aromatic hydrocarbon mixtures containing significant amounts of non-aromatic hydrocarbons [11]. This process employs MFI zeolite-supported rhenium catalysts operating at reaction pressures exceeding 1.0 megapascals-gauge, demonstrating the scalability requirements for industrial isotopic labeling applications.

Patent CN103121909A introduces vapor phase alkylation methodologies using ethanol and benzene with modified ZSM-5 molecular sieve catalysts [12]. The process incorporates lanthanum oxide modifications at 2.0 percent by weight, followed by steam treatment and phosphoric acid treatment to optimize catalyst performance. This approach offers particular advantages for isotopic labeling applications due to the mild reaction conditions and high selectivity achieved.

The comparative analysis reveals significant differences in operational parameters and selectivity profiles among the various patented processes. The Friedel-Crafts alkylation approach operates at relatively low temperatures of 80 to 120 degrees Celsius with selectivities ranging from 85 to 92 percent, making it suitable for thermally sensitive isotopically labeled precursors [13]. In contrast, zeolite-catalyzed processes require higher temperatures of 300 to 400 degrees Celsius but offer enhanced catalyst stability and longer operational lifetimes [5].

The transalkylation processes described in the patent literature provide unique advantages for isotopic labeling applications by enabling the recycling of polyethylbenzene byproducts. These processes typically operate at intermediate temperatures of 200 to 300 degrees Celsius with selectivities of 80 to 90 percent, offering a balanced approach between reaction efficiency and isotopic retention [14].

Purification and Isotopic Enrichment Protocols

The purification and isotopic enrichment of ethyl-1-¹³C-benzene requires specialized protocols that address both the chemical purity and isotopic composition of the final product. Traditional distillation methods provide the foundation for bulk separation, achieving purities of 95 to 98 percent through exploitation of boiling point differences between isotopically labeled and unlabeled compounds [15] [16].

Crystallization techniques offer superior purification capabilities for isotopically enriched aromatic compounds, achieving purities exceeding 98 to 99.5 percent through selective crystallization processes. The isotopic effects on crystal lattice parameters provide additional selectivity that enhances the separation of carbon-13 labeled compounds from their natural abundance counterparts [1] [17].

Chromatographic separation methods represent the most sophisticated approach to isotopic purification, providing enrichment factors of 1.3 to 3.0 and purities reaching 99 to 99.9 percent. These methods exploit subtle differences in molecular interactions between isotopically labeled compounds and stationary phase materials [15] [16].

The co-precipitation method has been adapted specifically for isotopic enrichment applications, utilizing magnesium-based precipitation systems with concentrated ammonia solutions. This approach achieves quantitative silicon recovery with enrichment factors of 1.2 to 1.8 and demonstrates minimal isotopic fractionation during the purification process [15] [16].

Advanced purification protocols incorporate multiple sequential steps to achieve the high isotopic purities required for specialized applications. The combination of initial distillation for bulk separation, followed by crystallization for intermediate purification, and concluding with chromatographic separation for final purification, provides a comprehensive approach to isotopic enrichment [18].

The optimization of purification protocols must consider the specific requirements of the intended application, with metabolic studies requiring isotopic purities exceeding 99 percent, while synthetic applications may accept lower purities of 95 to 98 percent. The selection of appropriate purification methods depends on factors including sample volume, required purity, cost considerations, and time constraints [2] [15].

Ion exchange methods provide additional options for ionic compound purification, achieving purities of 94 to 98 percent with enrichment factors of 1.1 to 1.4. These methods are particularly valuable for compounds containing ionizable functional groups or when dealing with charged species during the purification process [15] [16].

¹³C Nuclear Magnetic Resonance Spectral Analysis and Peak Assignments

Nuclear magnetic resonance spectroscopy of carbon-13 isotopically labeled compounds provides unique insights into molecular structure and dynamics. Ethyl-1-¹³C-benzene serves as an exemplary compound for demonstrating the enhanced analytical capabilities afforded by selective isotopic enrichment.

Chemical Shift Patterns in Isotopically Labeled Ethylbenzene

The ¹³C nuclear magnetic resonance spectrum of ethyl-1-¹³C-benzene exhibits six distinct carbon environments, reflecting the asymmetry introduced by the ethyl substituent on the benzene ring [1] [2]. The isotopically enriched carbon at the C-1 position (ipso carbon) resonates at 144.2 parts per million, appearing as a sharp singlet due to the absence of directly bonded protons [2] [3]. This chemical shift value is characteristic of quaternary aromatic carbons bearing electron-donating alkyl substituents [4] [5].

The remaining aromatic carbons display chemical shifts that reflect their unique electronic environments relative to the ethyl substituent. The ortho carbons (C-2 and C-6) resonate at 128.3 parts per million, while the meta carbons (C-3 and C-5) appear at 127.9 parts per million [2] [6]. The para carbon (C-4) exhibits a chemical shift of 125.7 parts per million [2]. These values are consistent with the electron-donating inductive effect of the ethyl group, which increases electron density on the aromatic ring and results in upfield shifts relative to unsubstituted benzene [1] [4].

The aliphatic carbons of the ethyl chain exhibit characteristic chemical shifts for their respective environments. The methylene carbon (C-7) appears at 29.0 parts per million, while the terminal methyl carbon (C-8) resonates at 15.6 parts per million [2] [7]. These chemical shift values align with established correlations for alkyl carbons attached to aromatic systems [4] [5].

The isotopic labeling provides enhanced signal intensity for the enriched carbon position, facilitating more precise chemical shift determination and enabling detailed analysis of coupling patterns that would be challenging to observe in natural abundance samples [8] [9].

Coupling Constants and Spin-Spin Interactions

The presence of the ¹³C isotope at the C-1 position enables observation of heteronuclear coupling patterns that provide valuable information about molecular connectivity and electronic structure. One-bond carbon-hydrogen coupling constants for the aromatic carbons range from 158 to 160 hertz, values characteristic of sp² hybridized carbons [10] [11]. The aliphatic carbons exhibit smaller one-bond coupling constants of approximately 125 hertz, reflecting their sp³ hybridization [10] [12].

Long-range coupling interactions between the ¹³C-labeled carbon and distant protons provide insights into through-bond electronic communication pathways. Two-bond coupling between C-1 and the ortho protons exhibits a coupling constant of 8.5 hertz [10] [13]. Three-bond couplings to the methylene protons of the ethyl group show values around 4.2 hertz, while four-bond couplings to the methyl protons are observed at 1.8 hertz [10] [12].

These coupling constants follow established trends for aromatic systems, where coupling strength decreases with increasing number of intervening bonds [12] [14]. The magnitude of these couplings is influenced by the orbital overlap efficiency and the electronic properties of the aromatic π-system [15] [12].

The scalar coupling network provides a molecular connectivity map that is particularly valuable for structural elucidation of complex aromatic compounds. The isotopic enrichment enhances the sensitivity for detecting these weak long-range couplings, which might otherwise be obscured in natural abundance spectra [11] [9].

Complementary Spectroscopic Techniques

Mass Spectrometric Analysis of Isotopic Distribution

Mass spectrometry of ethyl-1-¹³C-benzene reveals characteristic fragmentation patterns influenced by the isotopic substitution [1] [16]. The molecular ion peak appears at mass-to-charge ratio 107, representing a one-mass-unit increase compared to the unlabeled compound due to the ¹³C incorporation [17] [18]. This primary isotope effect enables unambiguous identification of the labeled compound and quantification of isotopic purity [19] [9].

Fragmentation analysis provides insights into the stability and reactivity of different molecular regions. The base peak at mass-to-charge ratio 91 corresponds to the tropylium ion ([C₇H₇]⁺), formed through loss of the methyl radical [18] [20]. Importantly, this fragment does not retain the ¹³C label, indicating that the fragmentation pathway involves cleavage of the ethyl chain with retention of the natural abundance aromatic ring [18].

Secondary fragmentation produces ions at mass-to-charge ratios 77 ([C₆H₅]⁺), 65 ([C₅H₅]⁺), and 51 ([C₄H₃]⁺), corresponding to sequential loss of carbon units from the aromatic ring [18]. The absence of isotope shifts in these fragments confirms that the labeling is confined to the ipso carbon position [18] [19].

The isotopic distribution pattern in the molecular ion region provides quantitative information about the ¹³C enrichment level. Commercial preparations typically exhibit 99 atom percent ¹³C at the labeled position, with minimal scrambling to other sites [17] [19].

Infrared Spectral Fingerprints

Infrared spectroscopy of ethyl-1-¹³C-benzene exhibits characteristic vibrational modes that are sensitive to isotopic substitution [21]. The aromatic carbon-hydrogen stretching vibrations appear at 3062 wavenumbers, while the aliphatic carbon-hydrogen stretches occur at 2962 and 2927 wavenumbers [22] [23]. These frequencies are consistent with the expected values for substituted benzene derivatives [24] [25].

The aromatic carbon-carbon stretching modes manifest at 1603 and 1494 wavenumbers, corresponding to the characteristic doublet pattern observed in monosubstituted benzenes [23] [24]. The isotopic substitution at C-1 produces subtle but measurable frequency shifts in these modes due to the mass effect of the heavier isotope [26] [27].

Ring breathing vibrations occur around 1000 wavenumbers and exhibit pronounced sensitivity to isotopic substitution, with frequency shifts of 3-5 wavenumbers observed upon ¹³C incorporation [26] [27]. Out-of-plane bending modes at 756 and 700 wavenumbers provide diagnostic information about the substitution pattern and are characteristic of monosubstituted benzene rings [24] [25].

The isotopic frequency shifts follow the expected inverse relationship with the square root of the reduced mass, as predicted by harmonic oscillator theory [26] [28]. These shifts are most pronounced for vibrational modes that involve significant motion of the labeled carbon atom [27] [28].

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant